molecular formula C21H21N3O4S B2986190 (Z)-4-cyano-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 895454-85-0

(Z)-4-cyano-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2986190
CAS RN: 895454-85-0
M. Wt: 411.48
InChI Key: MSIKMDFEPDNIHP-LNVKXUELSA-N
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Description

The compound contains a benzothiazole ring, which is a heterocyclic compound. Benzothiazole derivatives have been reported to possess various biological properties such as antioxidant, anticancer, anti-inflammatory, and analgesic activities .


Synthesis Analysis

While the specific synthesis of this compound is not available, benzothiazole derivatives are often synthesized through reactions involving 2-aminothiophenol and substituted carboxylic acids .


Molecular Structure Analysis

The compound contains a benzothiazole ring, a cyano group, and an amide group. The benzothiazole ring is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions. For instance, they can be synthesized through copper(I) catalyzed azide-alkyne cycloaddition reactions .

Scientific Research Applications

Anti-inflammatory and Analgesic Agents

  • Novel heterocyclic compounds derived from benzothiazole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds demonstrated significant inhibitory activity on cyclooxygenase enzymes (COX-1/COX-2), showcasing their potential as anti-inflammatory and analgesic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticancer Activity

  • Cobalt(II) complexes of thiazolyl benzene sulfonamide derivatives have been synthesized and characterized. These complexes exhibited fluorescence properties and significant anticancer activity against human breast cancer cell lines, indicating their potential use in cancer treatment (Vellaiswamy & Ramaswamy, 2017).

Photosensitizer for Photodynamic Therapy

  • A study on zinc phthalocyanine derivatives substituted with benzothiazole sulfonamide groups revealed their high singlet oxygen quantum yield, making them potential photosensitizers for the treatment of cancer in photodynamic therapy due to their excellent fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Evaluation

  • Research into thiazolidinone derivatives has highlighted their antimicrobial and anticancer properties. These compounds have shown promising activity against various microbial strains and cancer cell lines, emphasizing the versatility of benzothiazole and related derivatives in developing new therapeutic agents (Deep et al., 2016).

Antimicrobial Dyes for Textile Finishing

  • Novel antimicrobial dyes based on benzothiazole systems have been designed for dyeing and textile finishing, showing significant antimicrobial activity against tested organisms. These findings suggest applications in creating functional textiles with built-in antimicrobial properties (Shams et al., 2011).

Mechanism of Action

Target of Action

Benzothiazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial , antiviral , and anti-inflammatory effects. These activities suggest that the compound may interact with multiple targets, such as bacterial proteins, viral enzymes, or inflammatory pathways.

Mode of Action

Benzothiazole derivatives have been shown to inhibit key enzymes involved in various biological processes . For instance, some benzothiazole derivatives have been found to inhibit acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes that play crucial roles in neurological disorders like Alzheimer’s disease .

Biochemical Pathways

The compound may affect several biochemical pathways due to its potential interaction with multiple targets. For instance, inhibition of AChE can increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic signaling. Similarly, inhibition of MAO-B can increase the levels of monoamine neurotransmitters, potentially improving mood and cognitive function .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For instance, if the compound acts as an AChE inhibitor, it could enhance cholinergic signaling, potentially improving cognitive function in conditions like Alzheimer’s disease .

Future Directions

Benzothiazole derivatives are of interest in medicinal chemistry due to their wide range of biological activities. Future research could focus on synthesizing new benzothiazole derivatives and investigating their potential therapeutic applications .

properties

IUPAC Name

4-cyano-N-[3-(2-ethoxyethyl)-5,6-dimethoxy-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-4-28-10-9-24-16-11-17(26-2)18(27-3)12-19(16)29-21(24)23-20(25)15-7-5-14(13-22)6-8-15/h5-8,11-12H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSIKMDFEPDNIHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=C(C=C3)C#N)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-cyano-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide

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